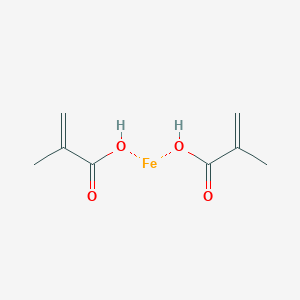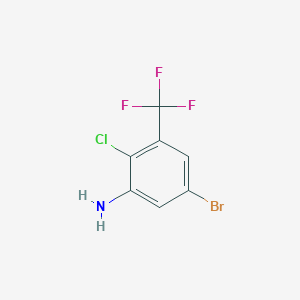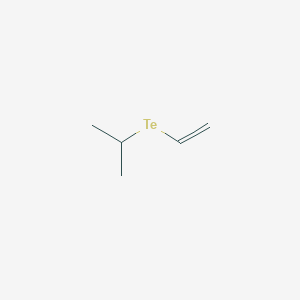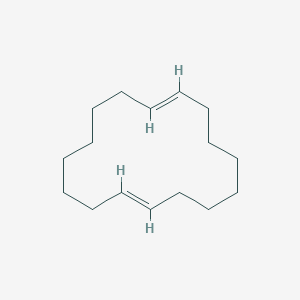
2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane, commonly known as DBPH, is a peroxide compound that is widely used in the field of polymer chemistry. It is a white crystalline powder that is highly reactive and can be easily decomposed to produce free radicals. DBPH is known for its ability to initiate polymerization reactions in a controlled manner, making it an essential component in the production of various polymers.
作用機序
DBPH initiates polymerization reactions by producing free radicals. When DBPH is added to a monomer, it decomposes to produce free radicals that react with the monomer to form a polymer. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
生化学的および生理学的効果
DBPH is not commonly used in biological or medical applications, and there is limited information available on its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It is also a potential fire hazard and should be handled with care.
実験室実験の利点と制限
DBPH has several advantages for lab experiments, including its ability to initiate polymerization reactions in a controlled manner. It is also relatively stable and can be stored for extended periods without significant degradation. However, DBPH is highly reactive and can be dangerous if not handled properly. It is also relatively expensive, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of DBPH in polymer chemistry. One area of interest is the development of new monomers that can be polymerized using DBPH. Another area of interest is the development of new methods for synthesizing DBPH that are more efficient and cost-effective. Additionally, there is interest in exploring the use of DBPH in other fields, such as medicine and biotechnology, where its ability to initiate controlled reactions could be useful. Overall, DBPH is a valuable compound with many potential applications, and further research is needed to fully explore its potential.
合成法
DBPH can be synthesized through the reaction of 2,5-dimethylhexane-2,5-diol with m-methylbenzoyl peroxide in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of DBPH is a well-established process, and various modifications have been made to improve its efficiency and yield.
科学的研究の応用
DBPH is widely used in the field of polymer chemistry to initiate the polymerization of various monomers. It is commonly used in the production of polyethylene, polypropylene, and other polymers. DBPH is also used in the production of adhesives, coatings, and other materials. The ability of DBPH to initiate polymerization reactions in a controlled manner makes it an essential component in the production of high-quality polymers.
特性
CAS番号 |
106519-15-7 |
|---|---|
製品名 |
2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane |
分子式 |
C24H30O6 |
分子量 |
414.5 g/mol |
IUPAC名 |
[2,5-dimethyl-5-(3-methylbenzoyl)peroxyhexan-2-yl] 3-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C24H30O6/c1-17-9-7-11-19(15-17)21(25)27-29-23(3,4)13-14-24(5,6)30-28-22(26)20-12-8-10-18(2)16-20/h7-12,15-16H,13-14H2,1-6H3 |
InChIキー |
UNKQAWPNGDCPTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C2=CC=CC(=C2)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C2=CC=CC(=C2)C |
同義語 |
2,5-Dimethyl-2,5-bis(m-toluoylperoxy)hexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



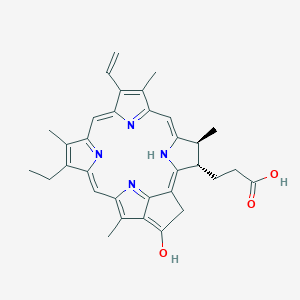


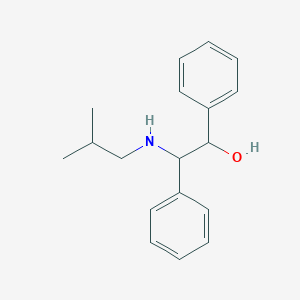
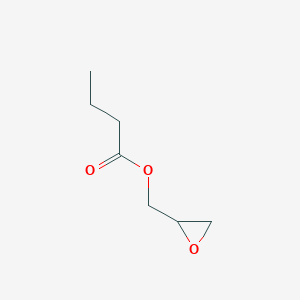
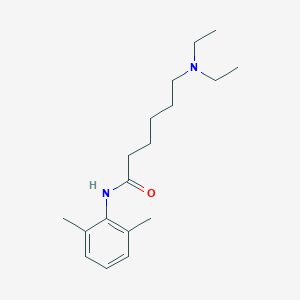
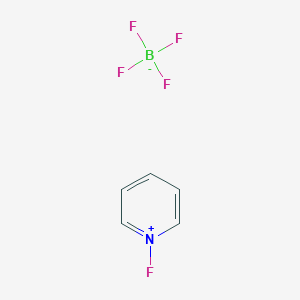

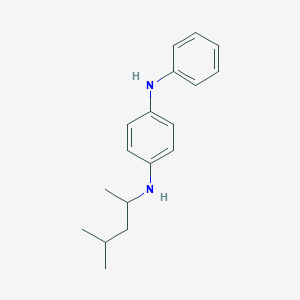
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
